Benzylic vs. Terminal Amine Architecture: Chiral Center Presence Dictates Stereochemical and Pharmacophoric Outcomes
1-(3-Methoxyphenyl)prop-2-EN-1-amine positions the primary amine at the chiral benzylic carbon directly adjacent to the 3-methoxyphenyl ring, generating a stereocenter absent in the terminal allylamine isomers 2-(3-methoxyphenyl)allylamine (CAS 106191-59-7) and (E)-3-(3-methoxyphenyl)prop-2-en-1-amine (CAS 157983-33-0). In those terminal isomers, the amine is attached to either the sp²-hybridized C-2 or the terminal CH₂ of the allyl chain, respectively, yielding achiral or geometrically isomeric structures with no benzylic stereocenter . The benzylic amine architecture of the target compound places the nitrogen lone pair in a distinct spatial and electronic environment—closer to the aromatic π-system and at a defined dihedral angle—that is critical for the sigma-1 receptor pharmacophore identified in arylalkenylamine SAR studies, where the positive nitrogen feature and two hydrophobe elements govern affinity [1].
| Evidence Dimension | Amine position and stereochemical architecture |
|---|---|
| Target Compound Data | Benzylic amine attached to sp³ chiral carbon at C-1; stereocenter present; 3-methoxy substituent at meta position of phenyl ring. |
| Comparator Or Baseline | 2-(3-Methoxyphenyl)allylamine (CAS 106191-59-7): amine at C-2 (sp²), no benzylic stereocenter. (E)-3-(3-Methoxyphenyl)prop-2-en-1-amine (CAS 157983-33-0): amine at terminal CH₂, E-geometry only, no stereocenter. |
| Quantified Difference | Presence (target) vs. absence (comparators) of a benzylic stereocenter; distinct amine spatial positioning with consequences for receptor pharmacophore matching. |
| Conditions | Structural analysis by SMILES/InChI comparison. Target: InChIKey LPSCNJIFXYAFMF-UHFFFAOYSA-N. Comparator 1 (CAS 106191-59-7): SMILES C=C(CN)c1cccc(OC)c1. Comparator 2 (CAS 157983-33-0): (E)-geometry, amine at terminal allylic position. |
Why This Matters
The benzylic stereocenter is the prerequisite for enantioselective synthesis and chiral SAR; terminal allylamine isomers cannot serve as stereochemical proxies.
- [1] Rossi D, Urbano M, Pedrali A, et al. Identification of a potent and selective σ₁ receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Bioorg Med Chem. 2011;19(21):6210-6224. Novel arylalkenylamines generally possess high σ₁ receptor affinity (Ki values <25 nM) and good σ₁/σ₂ selectivity (Kiσ₂ >100). View Source
